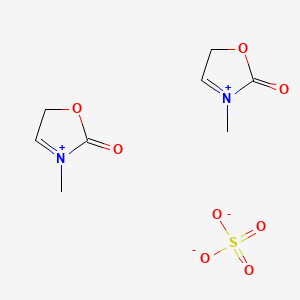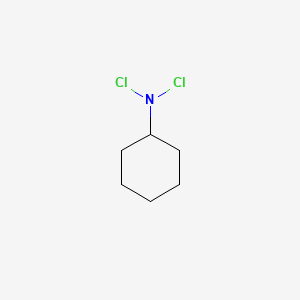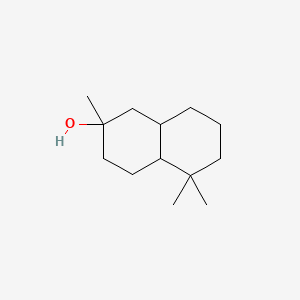
Decahydro-2,5,5-trimethyl-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decahydro-2,5,5-trimethyl-2-naphthol: is an organic compound with the molecular formula C13H24O . It is a derivative of naphthol, characterized by the presence of three methyl groups and a fully hydrogenated naphthalene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions: Decahydro-2,5,5-trimethyl-2-naphthol can be synthesized through the catalytic hydrogenation of 2-naphthol. The reaction typically involves the use of a hydrogenation catalyst such as palladium or platinum under high pressure and temperature conditions. The process yields a mixture of cis- and trans-isomers, with the trans-isomer being more preferred in certain applications .
Industrial Production Methods: Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired isomer.
化学反応の分析
Types of Reactions: Decahydro-2,5,5-trimethyl-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Substitution: The hydroxyl group in this compound can undergo substitution reactions with halogens or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Further hydrogenated derivatives.
Substitution: Halogenated derivatives or other substituted products.
科学的研究の応用
Decahydro-2,5,5-trimethyl-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
作用機序
The mechanism of action of decahydro-2,5,5-trimethyl-2-naphthol involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability.
類似化合物との比較
Decahydro-2-naphthol: A similar compound with a fully hydrogenated naphthalene ring but without the additional methyl groups.
2,5,5-Trimethyl-1,2,3,4,4a,5,6,7-octahydro-2-naphthol: Another derivative with a similar structure but different hydrogenation pattern.
Uniqueness: Decahydro-2,5,5-trimethyl-2-naphthol is unique due to the presence of three methyl groups, which influence its chemical reactivity and physical properties. These structural differences make it distinct in terms of its applications and potential biological activities.
特性
CAS番号 |
41199-20-6 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
2,5,5-trimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |
InChI |
InChI=1S/C13H24O/c1-12(2)7-4-5-10-9-13(3,14)8-6-11(10)12/h10-11,14H,4-9H2,1-3H3 |
InChIキー |
ZQNQUNNLSOTEJY-UHFFFAOYSA-N |
正規SMILES |
CC1(CCCC2C1CCC(C2)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


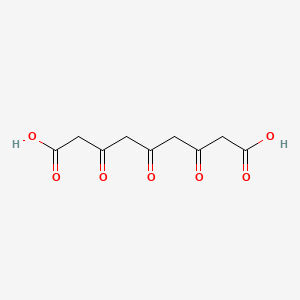
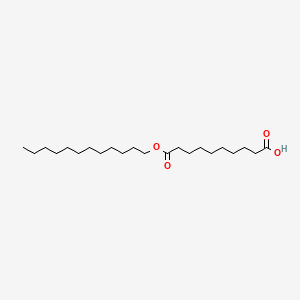
![3-hydroxy-2,3,3a,6a-tetrahydrofuro[3,2-b]furan-6-one](/img/structure/B12648575.png)
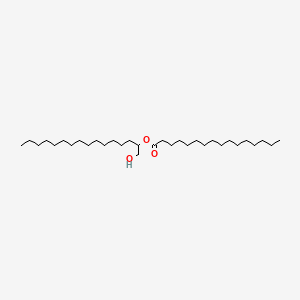
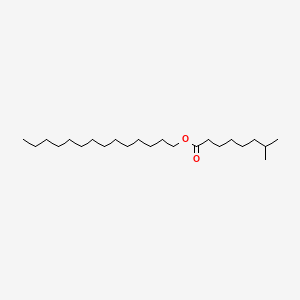
![3-Methyl-2,4-dihydropyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B12648588.png)



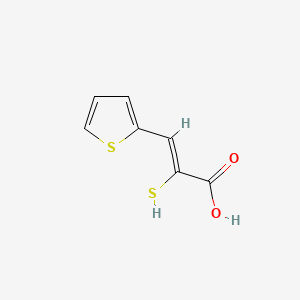

![N-[3-[(3-Phenylpropyl)amino]phenyl]acetamide](/img/structure/B12648612.png)
